6-Chloro-3-isopropyl-2-methylquinolin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-5-4-9(14)6-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |
InChI Key |
SKMITLKBLIOUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C(C)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 6 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol
Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core
Electrophilic aromatic substitution (SEAr) on the quinoline ring is a fundamental aspect of its chemistry. Generally, the benzene (B151609) ring of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution reactions on quinoline typically occur at positions 5 and 8. reddit.com
In the case of 6-chloro-3-isopropyl-2-methylquinolin-4-ol, the directing effects of the existing substituents must be considered:
C4-Hydroxyl Group: This is a strongly activating, ortho-, para-directing group. It will strongly direct incoming electrophiles to the C5 position (ortho).
C6-Chloro Group: Halogens are deactivating yet ortho-, para-directing. The chloro group at C6 will direct incoming electrophiles to the C5 and C7 positions.
C2-Methyl and C3-Isopropyl Groups: Alkyl groups are weakly activating and ortho-, para-directing.
The combined influence of these groups, particularly the powerful activating effect of the C4-hydroxyl group and the directing effect of the C6-chloro group, suggests that electrophilic substitution will predominantly occur at the C5 position. The pyridine ring remains generally resistant to electrophilic attack unless under harsh conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Chloro-3-isopropyl-2-methyl-5-nitroquinolin-4-ol |
| Bromination | Br₂/FeBr₃ | 5-Bromo-6-chloro-3-isopropyl-2-methylquinolin-4-ol |
| Sulfonation | Fuming H₂SO₄ | 6-Chloro-4-hydroxy-3-isopropyl-2-methylquinoline-5-sulfonic acid |
Nucleophilic Substitution Reactions at the C4 Position
The C4 position of the quinoline ring is activated towards nucleophilic attack. quimicaorganica.org While the hydroxyl group at the C4 position in this compound is a poor leaving group, it can be converted into a more suitable leaving group, such as a halide. This transformation is a common strategy in quinoline chemistry, for instance, in the synthesis of chloroquine (B1663885) from 7-chloro-4-hydroxyquinoline. chemicalbook.com
The conversion of the 4-hydroxyl group to a 4-chloro group can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.commdpi.com Once the 4-chloro derivative is formed, it can readily undergo nucleophilic aromatic substitution (SNA_r) with a variety of nucleophiles.
| Step 1: Reagent for OH to Cl conversion | Intermediate Product | Step 2: Nucleophile | Final Product |
|---|---|---|---|
| POCl₃ | 4,6-Dichloro-3-isopropyl-2-methylquinoline | Ammonia (NH₃) | 6-Chloro-3-isopropyl-2-methylquinolin-4-amine |
| POCl₃ | 4,6-Dichloro-3-isopropyl-2-methylquinoline | Sodium methoxide (B1231860) (NaOCH₃) | 6-Chloro-4-methoxy-3-isopropyl-2-methylquinoline |
| POCl₃ | 4,6-Dichloro-3-isopropyl-2-methylquinoline | Hydrazine (N₂H₄) | 6-Chloro-4-hydrazinyl-3-isopropyl-2-methylquinoline |
The reactivity of the 4-chloro position to nucleophilic attack is significantly higher than that of the 6-chloro position due to the electronic influence of the ring nitrogen.
Reactions Involving the C4-Hydroxyl Group (e.g., Etherification, Esterification)
The C4-hydroxyl group can directly participate in reactions such as etherification and esterification without being converted into a leaving group for substitution. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Etherification: The formation of ethers can be accomplished by reacting the quinolin-4-ol with an alkyl halide in the presence of a base.
Reaction: this compound + R-X (Alkyl halide) + Base → 4-Alkoxy-6-chloro-3-isopropyl-2-methylquinoline
Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH).
Esterification: Esters can be synthesized by reacting the quinolin-4-ol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. A practical method for the preparation of 4-hydroxyquinolinone esters employs a combination of diisopropylethylamine and sodium tert-butoxide. nih.gov
Reaction: this compound + R-COCl (Acyl chloride) + Base → 6-Chloro-3-isopropyl-2-methylquinolin-4-yl acetate (B1210297)
Common Reagents: Acetyl chloride, benzoyl chloride.
These reactions provide a straightforward route to a variety of 4-substituted derivatives with potentially new biological activities.
Transformations of the Isopropyl Side Chain
The isopropyl group at the C3 position is susceptible to oxidation at the benzylic position. The benzylic carbon, being adjacent to the aromatic quinoline ring, is activated for radical and oxidative reactions. Depending on the oxidizing agent and reaction conditions, the isopropyl group can be converted into a hydroxyl group, a carbonyl group (ketone), or cleaved to a carboxylic acid.
For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can lead to the oxidation of the isopropyl group.
| Oxidizing Agent | Potential Product | Notes |
|---|---|---|
| KMnO₄, heat | 6-Chloro-4-hydroxy-2-methyl-3-(propan-2-one)quinoline | Formation of a ketone at the benzylic position. |
| Chromic Acid (H₂CrO₄) | 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid | Cleavage of the isopropyl group to form a carboxylic acid. |
Functionalization at Other Positions (e.g., C3, C2, C6)
Alkylation at other positions of the quinoline ring can be achieved through various methods, including C-H activation and reductive alkylation. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective introduction of alkyl groups. nih.govacs.org
C3 Position: A reductive C3-alkylation has been reported for 2,4-dihydroxyquinolines using an aldehyde and a Hantzsch ester. chemistryviews.org This methodology could potentially be adapted for this compound, although the existing isopropyl group might pose steric hindrance.
C2 Position: The C2 position is activated by the adjacent nitrogen atom. Direct C-H functionalization at this position is well-documented for quinolines and their N-oxides. rsc.org
C6 Position: The chloro-substituent at C6 can be a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce alkyl or other functional groups, although this typically requires a metal catalyst and appropriate coupling partners.
Carbonyl groups can be introduced onto the quinoline scaffold through several routes:
Oxidation of Alkyl Groups: As mentioned for the isopropyl group (Section 3.4), the methyl group at the C2 position can also be oxidized to an aldehyde or a carboxylic acid. pvamu.eduresearchgate.netnih.gov The oxidation of a methyl group is often more facile than that of an isopropyl group. For example, selenium dioxide (SeO₂) is a classic reagent for oxidizing benzylic methyl groups to aldehydes.
Friedel-Crafts Acylation: While direct Friedel-Crafts acylation on quinolines can be challenging due to the basic nitrogen atom complexing with the Lewis acid catalyst, the reaction can sometimes be achieved under specific conditions or with modified substrates. quora.comwikipedia.org The acylation would be expected to occur on the more electron-rich benzene ring, likely at the C5 or C7 position, guided by the directing effects of the existing substituents.
| Position | Method | Reagents | Product |
|---|---|---|---|
| C2 | Oxidation of methyl group | SeO₂ | 6-Chloro-4-hydroxy-3-isopropylquinoline-2-carbaldehyde |
| C3 | Oxidation of isopropyl group | KMnO₄ | 3-Acetyl-6-chloro-2-methylquinolin-4-ol |
| C5 | Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-6-chloro-3-isopropyl-2-methylquinolin-4-ol |
Formation of Fused Heterocyclic Systems
The quinolin-4-ol moiety serves as a versatile platform for the annulation of additional heterocyclic rings, leading to complex polycyclic structures. These reactions often leverage the nucleophilicity of the C3 position and the reactivity of the hydroxyl group. A common strategy involves the introduction of a reactive handle at the C3 position, which can then undergo cyclization with a suitable partner.
One of the most effective methods for introducing a functional group at the C3 position of a quinolin-4-ol is the Vilsmeier-Haack reaction . niscpr.res.inijsr.netchemijournal.com This reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF), is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.inijpcbs.com In the case of this compound, this reaction is anticipated to yield 4,6-dichloro-3-formyl-2-isopropylquinoline, which can then serve as a key intermediate for the synthesis of various fused heterocycles. niscpr.res.inchemijournal.com
Pyrano[2,3-b]quinolines: The 3-formylquinoline derivative can be utilized in the synthesis of pyrano[2,3-b]quinolines. For instance, a Knoevenagel condensation with active methylene (B1212753) compounds like ethyl acetoacetate, followed by intramolecular cyclization, can afford the corresponding pyrano[2,3-b]quinolin-2(1H)-ones. asianpubs.org Microwave irradiation in the presence of an ionic liquid has been shown to accelerate such reactions, offering an eco-friendly approach. asianpubs.org
Furo[2,3-b]quinolines: The synthesis of furo[2,3-b]quinolines can also be envisioned starting from the quinolin-4-ol. While direct methods exist, a plausible route could involve the introduction of a suitable side chain at the C3 position that can undergo cyclization. For example, reaction with a propargyl halide could introduce an alkyne functionality, which upon intramolecular cyclization, would yield the furo[2,3-b]quinoline (B11916999) core. nih.gov
Thiazolo[5,4-b]quinolines: The synthesis of thiazoloquinolines typically involves the reaction of an aminothiol (B82208) with a suitable quinoline precursor. researchgate.net Starting from this compound, a potential pathway would involve its conversion to a 4-chloroquinoline (B167314) derivative, followed by reaction with a sulfur-containing nucleophile to introduce a thiol group, and subsequent steps to build the thiazole (B1198619) ring. researchgate.net
The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound, based on established methodologies for analogous quinoline derivatives.
| Fused System | Key Intermediate | Reagents and Conditions |
| Pyrano[2,3-b]quinoline | 4,6-dichloro-3-formyl-2-isopropylquinoline | Ethyl acetoacetate, Ionic liquid, Microwave irradiation asianpubs.org |
| Furo[2,3-b]quinoline | 3-propargyl-6-chloro-2-isopropylquinolin-4-ol | Propargyl bromide, Base |
| Thiazolo[5,4-b]quinoline | 4,6-dichloro-2-isopropyl-3-aminoquinoline | Thiourea, Oxidizing agent researchgate.net |
This table presents hypothetical synthetic routes based on the known reactivity of similar quinoline compounds.
Reductive Transformations of the Quinoline Ring System
The quinoline ring system can undergo reduction to yield dihydro- and tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds. The choice of reducing agent and reaction conditions determines the extent and regioselectivity of the reduction.
Catalytic Hydrogenation: One of the most common methods for the complete reduction of the pyridine ring of quinoline is catalytic hydrogenation. mdpi.com This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the corresponding 1,2,3,4-tetrahydroquinoline. For this compound, catalytic hydrogenation is expected to yield 6-Chloro-3-isopropyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol.
Chemical Reduction: Chemical reducing agents can also be employed for the reduction of the quinoline ring. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for the reduction of aldehydes and ketones. youtube.com However, under certain conditions, it can reduce the C=N bond of the quinoline ring, particularly in the presence of a proton source. sci-hub.se The reduction of this compound with sodium borohydride would likely result in the formation of the corresponding 1,2-dihydroquinoline (B8789712) derivative.
The following table outlines potential reductive transformations of this compound.
| Product | Reducing Agent | Catalyst | Conditions |
| 6-Chloro-3-isopropyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol | H₂ | Pd/C or PtO₂ | Elevated pressure and temperature |
| 6-Chloro-3-isopropyl-2-methyl-1,2-dihydroquinolin-4-ol | NaBH₄ | - | Protic solvent |
This table presents expected outcomes of reductive transformations based on the general reactivity of the quinoline ring system.
Biological and Pharmacological Activity Profiles of Substituted Quinolin 4 Ols
Antimicrobial Spectrum of Activity
Substituted quinolin-4-ols have demonstrated significant activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activities
The quinoline (B57606) nucleus is a well-established pharmacophore in antibacterial agents. nih.gov Research into substituted quinolin-4-ols has shown that their antibacterial efficacy is influenced by the nature and position of substituents on the quinoline ring. researchgate.net For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. nih.gov Compounds with a halogen group at the 6-position of the quinoline ring showed notable activity. nih.gov Specifically, certain derivatives displayed good activity against Staphylococcus albus, Proteus mirabilis, and Escherichia coli. nih.gov
The antibacterial mechanism of some quinoline derivatives involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov This has been a successful target for fluoroquinolone antibiotics, and research continues to explore new quinoline-based compounds to overcome resistance. nih.gov
| Compound Derivative | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2-(6-chloro-quinolin-4-yl)-1-methoxypropan-2-ol | S. albus | Good | nih.gov |
| 2-(6-bromo-quinolin-4-yl)-1-ethoxypropan-2-ol | S. albus | Good | nih.gov |
| 2-(6-chloro-quinolin-4-yl)-1-propoxypropan-2-ol | P. mirabilis | Good | nih.gov |
| 2-(6-nitro-quinolin-4-yl)-1-methoxypropan-2-ol | E. coli | Good | nih.gov |
Antifungal Activities
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. researchgate.net Substituted quinolin-4-ols have shown promise in this area. A series of newly synthesized quinoline derivatives were evaluated for their antifungal activity against various fungal strains, with some compounds exhibiting good antifungal properties. apjhs.comresearchgate.net
For example, fluorinated quinoline analogs have been synthesized and tested, showing good activity against several phytopathogenic fungi. mdpi.comnih.gov Specifically, certain compounds exhibited significant inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.comnih.gov The structure-activity relationship studies suggest that the presence and position of fluorine atoms on the quinoline ring can significantly impact antifungal potency. mdpi.com
| Compound Derivative | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | S. sclerotiorum | >80% | mdpi.comnih.gov |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | S. sclerotiorum | >80% | mdpi.comnih.gov |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | R. solani | 80.8% | mdpi.comnih.gov |
Antitubercular Potency
Tuberculosis remains a major global health threat, with the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). rsc.org Quinoline derivatives have emerged as a significant class of antitubercular agents. rsc.org A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives demonstrated moderate to good antitubercular activity against the H37Rv strain of Mtb, with some compounds showing activity comparable to the standard drug pyrazinamide. nih.gov The substitution of a halogen group at the 6-position of the quinoline ring was found to be a key factor for the activity. nih.gov
Furthermore, 2,4-disubstituted quinolines have been reported as a new structural class of anti-TB agents, with some analogs showing promising activity against both drug-sensitive and drug-resistant strains of Mtb. researchgate.net The absence of cross-resistance with known TB drugs suggests a different mechanism of action for these compounds. researchgate.net
Antiparasitic and Antimalarial Properties
Quinoline-based compounds have a long history in the treatment of parasitic diseases, most notably malaria. nih.gov The 4-aminoquinoline (B48711) scaffold, for example, is central to the structure of chloroquine (B1663885), a landmark antimalarial drug. nih.gov Research has continued to explore modifications of the quinoline ring to develop new and effective antiparasitic agents.
Substituted 4-aminocinnolines, which are structurally related to quinolines, have been identified as broad-spectrum antiparasitic agents with potent activity against Trypanosoma cruzi and Leishmania donovani. acs.org In the realm of antimalarials, a detailed structure-activity relationship study of 2-arylvinylquinolines led to the discovery of potent compounds with low nanomolar activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov
Antiviral Activity (e.g., Anti-HIV Modulators)
The versatility of the quinoline scaffold extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV). nih.gov Substituted quinolines have been investigated as allosteric inhibitors of HIV-1 integrase (ALLINIs), a class of antiviral agents that block viral replication by inducing aberrant multimerization of the viral enzyme. nsf.govnih.gov
Studies on multi-substituted quinoline-based ALLINIs have shown that substitutions at the 6- or 8-position can influence their antiviral properties. nsf.govusm.edu For instance, the addition of a bromine atom at the 6- or 8-position has been found to confer better antiviral activity. nsf.govnih.gov Furthermore, alkylated quinoline 2,4-diols have been synthesized and tested for their anti-HIV potential, with several derivatives showing noticeable activity. nih.gov
Anticancer and Antiproliferative Effects
The quinoline core is present in numerous compounds with significant anticancer and antiproliferative properties. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases. researchgate.net
A series of quinoline-based hydrazone analogues, prepared from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines, exhibited significant anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov Several of these compounds showed GI50 values in the sub-micromolar range. nih.gov Additionally, novel quinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative effects against human colon and breast cancer cell lines, with some showing high to moderate activity. nih.gov The structure-activity relationship of these compounds indicates that the nature of the side chain at different positions of the quinoline ring plays a crucial role in their cytotoxic activity. nih.gov
| Compound Derivative | Cancer Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Derivative from 6-chloro-2-methyl-quinolin-4-yl-hydrazine | SR (Leukemia) | 0.33 | sci-hub.se |
| Derivative from 6-chloro-2-methyl-quinolin-4-yl-hydrazine | HCT-116 (Colon Cancer) | 0.34 | sci-hub.se |
| Derivative from 6-bromo-2-methyl-quinolin-4-yl-hydrazine | K-562 (Leukemia) | 0.46 | sci-hub.se |
Anti-inflammatory and Antioxidant Potential
Substituted quinolin-4-ols are recognized for their potential to modulate inflammatory pathways and combat oxidative stress. The core structure of quinoline is a key pharmacophore that allows for various substitutions, influencing the compound's biological effects.
Anti-inflammatory Activity:
The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. For instance, some quinoline-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. biointerfaceresearch.com
Research on various quinoline derivatives has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. For example, certain 7-chloro-4-(piperazin-1-yl) quinoline derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory activity. tbzmed.ac.ir One such derivative demonstrated a significant reduction in carrageenan-induced paw edema in mice, a common model for acute inflammation. tbzmed.ac.ir Specifically, at a dose of 30 mg/kg, the compound showed a 64% inhibition of edema three hours after administration. tbzmed.ac.ir
Another study on a novel 7-chloro-4-phenylsulfonyl quinoline (PSOQ) demonstrated its antinociceptive and anti-inflammatory effects. PSOQ was effective in reducing acetic acid-induced writhing in mice, a model of visceral pain and inflammation. nih.gov
While direct data on 6-Chloro-3-isopropyl-2-methylquinolin-4-ol is unavailable, the presence of the chloro-substituent on the quinoline ring in active compounds suggests that this feature may contribute to anti-inflammatory potential.
Interactive Data Table: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound | Assay | Model | Results |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Nitric Oxide Inhibition | RAW 264.7 cells | Significant inhibition of LPS-induced NO release |
| 7-Chloro-4-phenylsulfonyl quinoline (PSOQ) | Acetic Acid-Induced Writhing | Mice | Reduction in abdominal writhing |
| Quinoline-thiazolidinedione hybrids | Cytokine Modulation | In vitro | Significant decrease in IFN-γ and TNF-α concentration |
Antioxidant Potential:
The antioxidant activity of quinoline derivatives is often linked to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous inflammatory and chronic diseases.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds. Several studies have reported the antioxidant potential of various quinoline derivatives using this assay. For instance, a study on novel chloroquinoline analogs found that some derivatives exhibited strong antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. researchgate.net One compound, 2,7-dichloroquinoline-3-carboxamide, displayed an IC50 of 0.31 µg/mL in the DPPH assay, indicating potent radical scavenging ability. researchgate.net
Another study investigating quinoline-4-carboxylic acid derivatives reported that modification of the basic quinoline structure could enhance antioxidant activity. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed an inhibition percentage of approximately 40.43% at a concentration of 5 mg/L in a DPPH assay. ui.ac.id The presence of a hydroxyl group at the 4-position, as in quinolin-4-ols, is often associated with antioxidant properties, as it can donate a hydrogen atom to neutralize free radicals. nih.gov
Interactive Data Table: Antioxidant Activity of Selected Quinoline Derivatives
| Compound | Assay | IC50 Value |
| 2,7-dichloroquinoline-3-carboxamide | DPPH radical scavenging | 0.31 µg/mL |
| 2,7-dichloroquinoline-3-carbonitrile | DPPH radical scavenging | 2.17 µg/mL |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide | DPPH radical scavenging | Noticeable antioxidant potential |
| 2-methylquinoline-4-carboxylic acid | DPPH radical scavenging | ~30.25% inhibition at 5 mg/L |
Other Noteworthy Biological Modulations Exhibited by Quinoline Derivatives
The versatile quinoline scaffold has been incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities beyond anti-inflammatory and antioxidant effects. This structural motif is a cornerstone in medicinal chemistry, leading to the development of drugs with diverse clinical applications. nih.gov
Anticancer Activity: Numerous quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action are varied and can include the inhibition of topoisomerase, disruption of microtubule formation, and induction of apoptosis. For example, certain 4-hydroxyquinolines have been investigated as potential cytotoxic agents against various cancer cell lines. nih.gov
Antimicrobial Activity: The quinoline ring is a fundamental component of many antimicrobial drugs. The fluoroquinolones, a major class of antibiotics, are based on the quinoline structure. Beyond antibacterial effects, quinoline derivatives have also shown promise as antifungal, antiviral, and antimalarial agents. Chloroquine and hydroxychloroquine, both containing a 4-aminoquinoline core, have been historically used for the treatment and prevention of malaria.
Anticonvulsant Activity: Research has also explored the potential of quinoline derivatives in the management of neurological disorders. Certain synthesized quinoline compounds have exhibited anticonvulsant properties in preclinical studies, suggesting their potential as a scaffold for the development of new antiepileptic drugs. researchgate.net
Cardiovascular Effects: Some quinoline derivatives have been reported to possess cardiovascular activity. For instance, certain compounds have shown potential as anti-arrhythmic and anti-hypertensive agents. nih.gov
The diverse biological activities of quinoline derivatives underscore the importance of this heterocyclic system in drug discovery and development. While the specific biological profile of this compound remains to be elucidated through dedicated research, the extensive studies on related compounds provide a strong indication of its potential pharmacological relevance.
Structure Activity Relationship Sar Studies of 6 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol Analogues
Influence of Substituents on Biological Activity
The specific substituents at positions C2, C3, C4, and C6 of the quinolin-4-ol scaffold are determinant factors for the molecule's interaction with biological targets.
The presence of a halogen atom, particularly chlorine, at the C6 position of the quinoline (B57606) ring is a common feature in many biologically active compounds. Research on various quinoline analogues has demonstrated that this substituent significantly modulates properties such as potency and spectrum of activity.
The introduction of a chlorine atom at the C6 position has been shown to have varying effects depending on the target and the rest of the molecular structure. For instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives tested for antitubercular activity, the substitution with a 6-chloro group generally led to a decrease in activity for analogues with methyl, ethyl, and n-butyl ether linkages. However, an increase in activity was observed for the analogue with an n-propyl group at the ether linkage, highlighting a complex interplay between the substituents nih.gov.
In the context of antimalarial aminoquinolines, the position of the chloro group is critical. Studies have shown that a 7-chloro group is a specific requirement for inhibiting β-hematin formation, a key process in the malaria parasite's survival. nih.gov While this finding is for a C7-substituted analogue, it underscores the profound impact a chloro substituent on the benzo-ring of the quinoline scaffold can have on a specific biological mechanism.
Furthermore, the introduction of a chlorine substituent can generally improve the biological activity of heterocyclic compounds. nih.gov The 6-chloro substitution is a key feature in many quinolone antibiotics, where a halogen at this position (often fluorine) is known to enhance antimicrobial potency. nih.gov This enhancement is often attributed to the electronic effects of the halogen, which can influence the molecule's ability to bind to its target, such as bacterial DNA gyrase.
Table 1: Effect of C6-Chloro Substitution on Antitubercular Activity of Quinoline Analogues nih.gov
| Base Scaffold | R1 (Ether Linkage) | C6-Substituent | Antitubercular Activity (MIC) | Effect of 6-Chloro Group |
|---|---|---|---|---|
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | Methyl | H | Good | - |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | Methyl | Cl | Decreased | Negative |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | Ethyl | H | Good | - |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | Ethyl | Cl | Decreased | Negative |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | n-Propyl | H | Moderate | - |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | n-Propyl | Cl | Increased | Positive |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | n-Butyl | H | Good | - |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | n-Butyl | Cl | Decreased | Negative |
The C3 position of the quinolin-4-one ring is a crucial site for substitution, and the nature of the group at this position can significantly affect biological activity. While specific data on a C3-isopropyl group for this exact scaffold is limited, general SAR principles for quinolin-4-ones suggest that the substituent at position 3 should ideally be coplanar with the quinoline ring system. nih.gov
The isopropyl group, being a small, branched alkyl chain, introduces steric bulk in the vicinity of the C3 and C4 positions. This steric hindrance can influence the molecule's conformation and its ability to fit into a specific binding pocket of a receptor or enzyme. The size and shape of the C3 substituent can be a critical determinant for selectivity and potency. For example, in a series of quinolinone derivatives, modifications at this position led to significant changes in their biological profiles. The presence of the isopropyl group in 6-chloro-3-isopropyl-2-methylquinolin-4-ol could be essential for optimizing interactions with its biological target, potentially through hydrophobic interactions.
The substituent at the C2 position of the quinolin-4-one scaffold plays a significant role in modulating biological activity. SAR studies on various quinoline-4-ones have indicated that small alkyl groups at this position are often more advantageous for certain activities, such as antineoplastic effects, compared to larger aryl groups. nih.govmdpi.com
The methyl group in this compound is the smallest alkyl substituent, and its presence can influence the electronic properties of the heterocyclic ring and provide a key hydrophobic interaction point within a biological target. The size of the C2-substituent is often critical; introducing larger groups can sometimes lead to a decrease in activity due to steric clashes with the target protein. The preference for a small alkyl group like methyl suggests that the binding site may be sterically constrained in the region accommodating the C2 position.
The hydroxyl group at the C4 position, which exists in tautomeric equilibrium with the 4-oxo form in quinolin-4-ones, is generally considered essential for the biological activity of this class of compounds. nih.govmdpi.com This group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor.
The importance of the hydroxyl/oxo group is highlighted by studies where its replacement leads to a loss of activity. For instance, in a series of quinolinone analogues, replacing the hydroxyl group with a methyl or fluoro substituent resulted in inactive or very weakly active compounds. nih.gov The C4-hydroxyl group can play a critical role in chelating metal ions, which is a mechanism of action for some quinoline-based drugs. It also forms crucial hydrogen bonds with amino acid residues in the active site of target enzymes or receptors. Studies on other classes of compounds, like curcumin (B1669340) analogues, have also demonstrated that an aromatic hydroxyl group is critical for antibacterial activity, reinforcing the significance of this functional group in mediating biological effects. researchgate.net
Table 2: Importance of the C4-Hydroxyl Group in Antioxidant Activity of Quinolinone Analogues nih.gov
| Compound Analogue | Substituent at C4 | Resulting Activity |
|---|---|---|
| Parent Compound | Hydroxyl | Potent |
| Analogue 1 | Methyl | Inactive |
| Analogue 2 | Fluoro | Very Weak |
Positional Isomerism and Activity Modulation
The specific placement of substituents on the quinoline ring is a critical factor that governs the biological activity of the molecule. Shifting a functional group to a different position, creating a positional isomer, can lead to a dramatic change or complete loss of activity.
The location of the chloro substituent is a prime example of this principle. As noted earlier, a 7-chloro group is essential for the anti-beta-hematin formation activity in certain antimalarial aminoquinolines. nih.gov If this chloro group were moved to the C6 or C8 position, the activity could be significantly diminished. Similarly, in studies on rohitukine (B1679509) analogues, which feature a different but related heterocyclic core, C6-regioisomers showed significantly reduced or no inhibition of the CDK9/T1 enzyme compared to their C8-substituted counterparts. acs.org This demonstrates that the precise positioning of substituents is key for optimal interaction with the biological target.
Steric and Electronic Effects on Biological Potency
The biological potency of this compound analogues is governed by a combination of steric and electronic effects imparted by the various substituents.
Steric Effects: The size and shape of the substituents (their steric bulk) influence how the molecule can physically fit into its biological target. The isopropyl group at C3, for example, is bulkier than a methyl group and will occupy more space. This can be beneficial if it leads to a better fit in a hydrophobic pocket, but detrimental if it causes steric clashes. The relative positions of the substituents are also important; the proximity of the C3-isopropyl and C2-methyl groups creates a specific steric environment around the C4-hydroxyl group that could be critical for selective binding.
Chirality and Enantioselective Effects of Quinoline-based Compounds
Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmacology and medicinal chemistry. For quinoline-based compounds, as with many other drugs, the three-dimensional arrangement of atoms can have a profound impact on their biological activity. When a quinoline derivative contains a stereocenter, it can exist as a pair of non-superimposable mirror images called enantiomers.
These enantiomers, despite having identical chemical formulas and connectivity, often interact differently with chiral biological targets such as enzymes and receptors. mdpi.com This difference in interaction can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. mdpi.com Typically, one enantiomer, known as the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. mdpi.com
A prominent example within a class related to quinolines is the fluoroquinolone antibiotic ofloxacin (B1677185). Ofloxacin is sold as a racemate, which is a 1:1 mixture of its (S)- and (R)-enantiomers. The (S)-enantiomer, which is marketed as a single-enantiomer drug called levofloxacin, is the eutomer and exhibits significantly greater antibacterial activity than the (R)-enantiomer. mdpi.com
Further studies on novel tricyclic quinolone analogues designed to target the eukaryotic enzyme topoisomerase II have reinforced the principle of stereospecificity. In a series of C-7 quinolyl-substituted ofloxacin analogues, the (S)-isomer was consistently found to be the more potent inhibitor of the enzyme's catalytic activity. nih.gov A more dramatic difference was observed in their ability to stimulate DNA cleavage mediated by the enzyme; the (S)-enantiomer enhanced DNA breakage, whereas the (R)-enantiomer acted as an antagonist to this effect. nih.gov This highlights that not only the potency but also the mechanism of action can be enantiomer-dependent. The cytotoxic potential of these compounds also correlated with the activity of the (S)-enantiomer, underscoring the importance of stereochemistry in the development of quinolone-based therapeutic agents. nih.gov
| Compound | Enantiomer | Effect on Topoisomerase II Catalytic Activity | Effect on DNA Cleavage |
|---|---|---|---|
| C-7 Quinolyl-substituted Ofloxacin Analogue | (S)-Isomer | Most active (~2.2-fold more potent than R-isomer) | Stimulated DNA breakage (~3.5-fold) |
| (R)-Isomer | Less active | Antagonized S-isomer's effect; decreased basal cleavage | |
| Racemic Mixture | Activity resembled the (R)-isomer | Activity resembled the (R)-isomer |
Mechanistic Investigations of 6 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol S Biological Actions
Molecular Target Identification and Validation
While no studies have directly identified or validated the molecular targets of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol, the targets listed below are known to be affected by other quinoline-based compounds.
LptA protein: The Lipopolysaccharide (LPS) transport (Lpt) machinery is essential for the assembly of the outer membrane in Gram-negative bacteria. The protein LptA is a key component of this machinery. Inhibition of LptA would disrupt the outer membrane, leading to bacterial cell death.
FₒF₁-ATP synthase: This enzyme is crucial for cellular energy production through the synthesis of ATP. It is a validated target for some antibacterial agents. Inhibition of FₒF₁-ATP synthase would lead to a depletion of cellular energy, resulting in cell death.
Integrase: This viral enzyme is essential for the replication of retroviruses, such as HIV. Integrase inserts the viral genetic material into the host cell's DNA. Quinolone derivatives have been investigated as potential HIV integrase inhibitors.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for therapeutic compounds. Although no specific inhibition data exists for this compound, the following enzymes are known targets for other quinoline (B57606) derivatives.
DNA Gyrase and Topoisomerase: These enzymes are essential for DNA replication, transcription, and repair in both bacterial and human cells. Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. Some quinoline derivatives have also shown inhibitory activity against human topoisomerases, making them potential anticancer agents.
PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is common in cancer, making it a key target for cancer therapy. nih.govmdpi.com Several quinoline-based compounds have been developed as PI3K/mTOR inhibitors. nih.govnih.gov
HIV-RT: HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of HIV. It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inhibiting its function. nih.govresearchgate.net Some quinoline derivatives have been investigated for their potential to inhibit HIV-1 RT. nih.gov
Receptor Binding Affinity and Ligand-Receptor Interaction Profiling
There is no publicly available information regarding the receptor binding affinity or ligand-receptor interaction profile of this compound. Such studies would be necessary to understand its potential pharmacological effects and to identify its specific molecular targets.
Cellular Pathway Modulation
The modulation of cellular pathways is a key aspect of the mechanism of action of many drugs. While no studies have specifically investigated the effect of this compound on cellular pathways, the following are relevant to the potential activities of quinoline compounds.
Apoptotic Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The ability of a compound to induce apoptosis is often linked to its interaction with specific cellular targets and signaling pathways.
ERK Signaling: The extracellular signal-regulated kinase (ERK) signaling pathway is a key pathway that regulates cell proliferation, differentiation, and survival. nih.gov Aberrant activation of the ERK pathway is a hallmark of many cancers. nih.gov Therefore, inhibitors of this pathway are of significant interest in oncology. nih.gov
Proposed Mechanisms of Action at the Molecular Level
Given the absence of direct experimental data for this compound, any proposed mechanism of action would be purely speculative and based on the known activities of other quinoline derivatives. A hypothetical mechanism could involve the inhibition of one or more of the enzymes mentioned above, such as DNA gyrase or PI3K/mTOR, leading to the disruption of essential cellular processes and ultimately cell death. However, without experimental validation, this remains a hypothesis.
Computational and Theoretical Studies on 6 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. For quinoline (B57606) derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various enzymes and receptors.
For instance, studies on other quinoline derivatives have successfully predicted their interactions with biological targets. These computational models often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives with the Ephrin B4 (EPHB4) receptor, a target in cancer therapy, have shown promising binding energies and interactions. benthamdirect.com Similarly, research on quinoline derivatives as inhibitors of HIV reverse transcriptase has utilized molecular docking to identify compounds with high binding affinities, with some derivatives exhibiting higher docking scores than standard drugs. nih.gov
In the context of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol, molecular docking could be employed to screen its binding affinity against a wide array of biological targets. The presence of the chloro, isopropyl, and hydroxyl groups on the quinoline scaffold would be expected to significantly influence its binding interactions. The hydroxyl group, for instance, can act as a hydrogen bond donor and acceptor, while the isopropyl group can engage in hydrophobic interactions.
Table 1: Illustrative Molecular Docking Results for Quinoline Derivatives (Note: This data is for related quinoline compounds and not this compound)
| Compound Class | Target Protein | Key Findings |
| Quinoline-stilbenes | E. coli DNA gyraseB | Good agreement between in silico docking and in vitro antibacterial analysis. researchgate.net |
| 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives | P-glycoprotein | Observation of the binding mode of derivatives with anticancer effects. nih.gov |
| Quinoline-based heterocyclic derivatives | Penicillin-binding proteins | One compound showed a high ranking in Gram-negative bacteria, suggesting a similar mechanism of action to ampicillin. researchgate.net |
| Quinoline derivatives containing pyrimidine (B1678525) moiety | HIV reverse transcriptase | Derivatives with a pyrimidine moiety showed higher docking scores than those with a pyrazoline moiety. nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique is crucial for understanding the dynamic nature of ligand-protein interactions and the stability of the resulting complex. Conformational analysis, a part of this, studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me
For quinoline derivatives, MD simulations have been used to assess their potential as enzyme inhibitors. For example, simulations of quinoline derivatives as potential inhibitors of acetylcholinesterase for Alzheimer's disease have been conducted to understand their dynamic behavior within the enzyme's active site. researchgate.netnih.gov These studies analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the protein-ligand complex. nih.gov
In the case of this compound, MD simulations could reveal how the molecule adapts its conformation upon binding to a target, providing insights into the stability of the interaction. The flexibility of the isopropyl group and the potential for intramolecular hydrogen bonding involving the hydroxyl group would be important aspects to investigate through conformational analysis and MD simulations.
Quantum Chemical Calculations and Spectroscopic Property Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. ijcce.ac.ir DFT can be used to predict various properties, including vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts.
Studies on quinoline derivatives have extensively used DFT to correlate theoretical calculations with experimental data. For example, DFT calculations have been employed to study the structural, spectroscopic, and electronic features of 6-chloroquinoline. nih.gov Research on other quinoline derivatives has used DFT to analyze frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and to predict vibrational spectra. arabjchem.orguantwerpen.be Time-Dependent DFT (TD-DFT) is a common method for predicting the absorption spectra of molecules. nih.gov
For this compound, DFT calculations could provide valuable information on its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals, which are crucial for understanding its reactivity. Furthermore, DFT could be used to predict its IR, Raman, UV-Vis, and NMR spectra, aiding in its experimental characterization.
Table 2: Predicted Spectroscopic Data for Related Chloroquinoline Compounds using DFT (Note: This data is illustrative and not for this compound)
| Spectroscopic Method | Predicted Wavenumber/Shift for a Chloroquinoline Derivative |
| IR Spectroscopy | C-Cl stretching mode predicted in the region of 850–550 cm⁻¹. arabjchem.org |
| Raman Spectroscopy | C=N stretching predicted around 1527 cm⁻¹. arabjchem.org |
| ¹H NMR Spectroscopy | Signals for quinoline ring protons are often predicted in the aromatic region (δ 7.0–9.0 ppm). nih.gov |
| ¹³C NMR Spectroscopy | Signals for quinoline ring carbons are predicted across a wide range, influenced by substituents. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
QSAR studies have been successfully applied to various series of quinoline derivatives to predict their biological activities, such as anticancer and antimalarial properties. nih.govnih.gov These models are built using molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For example, a QSAR study on 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives was developed to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov
A QSAR model for a series of compounds including this compound could be developed if sufficient experimental data on its biological activity and that of related analogs were available. Such a model would help in identifying the key structural features that contribute to its activity and in designing new derivatives with improved properties.
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These predictions help in identifying candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development.
Numerous in silico models have been developed to predict various ADME properties. ijprajournal.com For quinoline derivatives, in silico ADME studies are routinely performed to evaluate their potential as drug candidates. For instance, studies on novel 2-chloroquinoline-3-carbaldehyde (B1585622) analogues have included ADME predictions, indicating that the synthesized compounds possess reliable ADME properties. In silico ADME predictions for quinoline derivatives intended as dihydrofolate reductase inhibitors have also shown good absorption and drug-like properties. benthamdirect.com
For this compound, a range of ADME properties could be predicted using various computational tools. These predictions would provide insights into its likely oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity, which are critical for its further development as a therapeutic agent.
Table 3: Commonly Predicted In Silico ADME Properties (Note: These are general parameters and not specific predicted values for this compound)
| ADME Property | Description |
| Absorption | Prediction of gastrointestinal absorption and oral bioavailability. |
| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration. |
| Metabolism | Prediction of interaction with cytochrome P450 enzymes. |
| Excretion | Prediction of the route and rate of elimination from the body. |
| Toxicity | Prediction of potential toxicities such as hepatotoxicity, carcinogenicity, and mutagenicity. |
Future Directions and Research Perspectives for 6 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol
Design of Novel Analogues with Enhanced Potency and Selectivity
The core structure of 6-Chloro-3-isopropyl-2-methylquinolin-4-ol serves as a versatile template for the design of new analogues with potentially superior pharmacological profiles. Structure-Activity Relationship (SAR) studies on related quinoline (B57606) compounds have shown that minor modifications to the scaffold can lead to significant changes in biological activity. nih.gov Future research can systematically modify each substituent on the quinoline ring to optimize potency and selectivity for specific biological targets.
Key areas for analogue design include:
Modification of the 6-position: The chlorine atom at this position is an electron-withdrawing group that can influence the molecule's electronic properties and binding interactions. Replacing the chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating groups could modulate activity. For instance, studies on other quinolines have shown that the presence and position of chloro groups can be crucial for potency against certain targets. nih.gov
Variation of the 3-position substituent: The isopropyl group provides steric bulk, which can be critical for fitting into the binding pocket of a target protein. Designing analogues with different alkyl or aryl groups at this position could enhance binding affinity and selectivity.
Alterations at the 2-position: The methyl group can be replaced with other small alkyl groups or functionalized moieties to probe interactions with target enzymes or receptors.
Derivatization of the 4-hydroxyl group: The hydroxyl group can be converted into esters, ethers, or other functional groups to alter the compound's solubility, metabolic stability, and cell permeability, potentially creating prodrugs or analogues with different pharmacokinetic properties.
These targeted modifications, guided by computational modeling and molecular docking studies, can lead to the identification of new compounds with enhanced efficacy and reduced off-target effects.
Exploration of New Biological Targets and Therapeutic Applications
The quinoline nucleus is associated with a broad spectrum of pharmacological activities, suggesting that this compound and its future analogues could be active against a variety of biological targets. researchgate.net While the specific activities of this compound are not yet widely documented, the known activities of related quinoline derivatives provide a roadmap for future investigations.
Potential therapeutic areas and biological targets for exploration include:
Anticancer Agents: Quinoline derivatives have been investigated as inhibitors of various targets in oncology. semanticscholar.org These include receptor tyrosine kinases like EGFR and HER-2, tubulin polymerization, and topoisomerases. semanticscholar.orgrsc.org Research could evaluate this compound for its potential to inhibit these pathways or to act as a dual-target inhibitor. rsc.org Furthermore, some quinoline analogues have shown efficacy in reversing multidrug resistance in cancer cells by inhibiting proteins such as MRP2. nih.gov
Antimicrobial and Antiviral Applications: The quinoline scaffold is central to many antimicrobial drugs. nih.gov Future studies could screen this compound and its derivatives against a panel of pathogenic bacteria, fungi, and viruses. Given the rising threat of antimicrobial resistance, novel quinoline-based agents are of significant interest.
Neurodegenerative Diseases: Certain quinoline derivatives have been explored as multi-target agents for diseases like Alzheimer's, targeting key enzymes and pathways involved in the disease's progression. mdpi.com
Pesticide Development: The quinoline scaffold has also been successfully utilized in the discovery of new agricultural chemicals, particularly fungicides. nih.gov This presents a non-therapeutic avenue for the application of this compound class.
The following table summarizes potential biological targets for this compound based on activities reported for similar quinoline structures.
| Therapeutic Area | Potential Biological Target(s) |
| Oncology | EGFR/HER-2 Kinases rsc.org, Tubulin Polymerization semanticscholar.org, MRP2 nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes nih.gov, Viral Proteins mdpi.com |
| Neurodegeneration | Key enzymes in Alzheimer's disease pathology mdpi.com |
| Agriculture | Fungal targets in plant pathogens nih.gov |
Development of More Efficient and Sustainable Synthetic Routes
The advancement of novel quinoline-based compounds into preclinical and clinical development pipelines necessitates the availability of efficient, scalable, and environmentally friendly synthetic methods. Traditional quinoline syntheses can sometimes require harsh conditions or produce significant waste. Future research should focus on developing "green" synthetic routes to this compound and its analogues.
Potential improvements in synthesis include:
Catalytic Methods: Employing transition-metal catalysis could enable more efficient bond formations and reduce the need for stoichiometric reagents. acs.org
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like quinolines.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and consistency, making them ideal for the large-scale production of pharmaceutical intermediates.
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids would significantly improve the environmental footprint of the synthesis.
Developing robust and sustainable synthetic strategies is crucial for the economic viability and environmental responsibility of producing these compounds for further research and potential commercialization.
Applications in Chemical Biology and Probe Development
Beyond direct therapeutic applications, molecules like this compound can be valuable tools in chemical biology. The quinoline ring system often possesses intrinsic fluorescent properties, making it an attractive scaffold for the development of chemical probes. researchgate.net
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. By modifying the structure of this compound, it could be transformed into such a tool. For example, a reactive group could be appended to the molecule to allow for covalent labeling of a target protein, or its structure could be optimized to create a "turn-on" fluorescent probe whose signal increases upon binding to its target.
These probes could be used to:
Visualize the subcellular localization of a target protein.
Quantify the activity of an enzyme in real-time.
Screen for other molecules that bind to the same target.
The development of a selective probe based on the this compound scaffold could significantly advance the understanding of specific biological pathways and aid in the validation of new drug targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-Chloro-3-isopropyl-2-methylquinolin-4-ol, and how can reaction byproducts be minimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions. For example, 6-amino-2-methylquinolin-4-ol derivatives (precursors) react with chlorinating agents (e.g., POCl₃) to introduce chloro groups . Optimization involves controlling temperature (80–100°C) and solvent polarity (e.g., dioxane/acetic acid mixtures). Byproducts like over-chlorinated analogs or dimerization products can arise; these are minimized using stoichiometric control of reagents and monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and isopropyl/methyl groups (δ 1.2–1.5 ppm for CH₃; δ 2.5–3.0 ppm for CH) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.0895 for C₁₃H₁₅ClNO) and isotopic patterns for chlorine .
- IR : Identify hydroxyl (3400–3600 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) stretches .
Q. How can hydrogen bonding networks in the crystal structure of this compound be analyzed?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) for dimeric O–H···N hydrogen bonds. Software like Mercury or OLEX2 visualizes π-π stacking (3.5–4.0 Å spacing) and Cl···Cl interactions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against drug-resistant pathogens?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using protein targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Compare binding affinities with analogs (e.g., 3-Chloro-6-methoxyquinolin-4-ol, MIC = 1.5 µg/mL) . Validate via MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in crystallographic data for quinoline derivatives with bulky substituents?
- Methodological Answer : For disordered isopropyl/methyl groups, use PART commands in SHELXL to model split positions. Apply restraints (e.g., SIMU, DELU) to maintain geometry. Validate with Hirshfeld surface analysis (CrystalExplorer) to ensure intermolecular contacts align with electron density maps .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact cytotoxicity in cancer cell lines?
- Methodological Answer : Design SAR studies using MTT assays on HepG2 or MCF-7 cells. Compare IC₅₀ values:
| Substituent | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| 6-Cl, 3-isoPr | 12.3 ± 1.2 | HepG2 |
| 6-OCH₃ | 23.8 ± 2.1 | HepG2 |
| Data suggests chloro groups enhance lipophilicity and membrane penetration . |
Q. What experimental approaches validate the role of π-π stacking in stabilizing the solid-state structure of this compound?
- Methodological Answer :
- SCXRD : Measure centroid-to-centroid distances (3.6 Å in triclinic P1 systems) .
- DFT Calculations : Calculate interaction energies (e.g., at B3LYP/6-31G* level) for stacked vs. non-stacked conformers.
- Thermal Analysis : DSC/TGA shows higher melting points (e.g., 215°C) when π-π interactions dominate .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary for this compound across studies?
- Methodological Answer : Discrepancies arise from:
- Catalyst Choice : ZnCl₂ (60% yield) vs. FeCl₃ (45% yield) in cyclization steps .
- Purification Methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (ethanol) affects recovery of polar byproducts.
Mitigate by standardizing reaction conditions and reporting isolated yields with error margins (±5%).
Methodological Tools and Software
Q. Which software packages are recommended for refining crystal structures of halogenated quinolines?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
